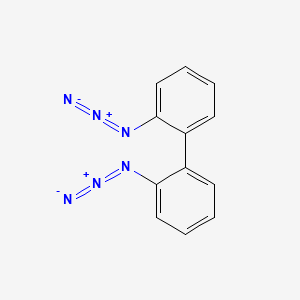

1,1'-Biphenyl, 2,2'-diazido-

Description

BenchChem offers high-quality 1,1'-Biphenyl, 2,2'-diazido- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Biphenyl, 2,2'-diazido- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

23825-72-1 |

|---|---|

Molecular Formula |

C12H8N6 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

1-azido-2-(2-azidophenyl)benzene |

InChI |

InChI=1S/C12H8N6/c13-17-15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)16-18-14/h1-8H |

InChI Key |

JLAAZOCEPXLWOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Synthesis Methodologies for 1,1 Biphenyl, 2,2 Diazido

Precursor Compounds and Starting Materials

The successful synthesis of 1,1'-Biphenyl, 2,2'-diazido- relies on a specific set of starting materials, each playing a critical role in the introduction of the necessary functional groups. These include the core biphenyl (B1667301) structure, the source of the azide (B81097) moiety, and the agent required to activate the biphenyl core for substitution.

Aminobiphenyl Derivatives

The principal starting material for the most common synthetic route is 2,2'-diaminobiphenyl. This compound provides the foundational biphenyl backbone and the amino groups at the 2 and 2' positions, which are the sites of chemical transformation. 2,2'-Diaminobiphenyl is an organic compound with the molecular formula C₁₂H₁₂N₂. cymitquimica.com The presence of two primary amine groups makes it a suitable precursor for bis-diazotization reactions, a key step in the synthesis of the target diazido compound. cymitquimica.comrsc.org The basic nature of these amino groups allows them to readily react in the formation of diazonium salts. cymitquimica.com

Inorganic Azide Sources

The introduction of the azido (B1232118) functional group (–N₃) requires a nucleophilic azide source. These compounds are typically inorganic salts or organosilicon compounds that can donate the azide anion or an azide equivalent. Sodium azide (NaN₃) is the most common, inexpensive, and readily available source for the azide anion and is widely used in nucleophilic substitution reactions to form organic azides. researchgate.netcolab.ws It is recognized for the high nucleophilicity of the azide anion. researchgate.net Other azide sources have been developed for various applications, offering different reactivity profiles and handling characteristics. sigmaaldrich.com

| Azide Source | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Azide | NaN₃ | Inexpensive, common, and potent source of the azide anion. researchgate.netsigmaaldrich.com |

| Azidotrimethylsilane (B126382) (TMSN₃) | (CH₃)₃SiN₃ | A safer, metal-free alternative used in oxidative azidation methods. acs.org |

| Diphenyl Phosphoryl Azide (DPPA) | (C₆H₅)₂P(O)N₃ | Used in various organic transformations, including the synthesis of organic azides. sigmaaldrich.com |

| p-Toluenesulfonyl Azide (TsN₃) | CH₃C₆H₄SO₂N₃ | An organic azide often used as a reagent for hydroazidation reactions. sigmaaldrich.com |

Nitrosating Agents

Nitrosating agents are essential for the conversion of primary aromatic amines into diazonium salts, a process known as diazotization. numberanalytics.com The most widely used nitrosating agent is nitrous acid (HNO₂), which is unstable and typically generated in situ. jove.com This is achieved by reacting a stable nitrite (B80452) salt with a strong acid. organic-chemistry.org

| Agent/Precursors | Description | Typical Reaction |

|---|---|---|

| Sodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl, H₂SO₄) | The most common method for generating nitrous acid (HNO₂) in situ for diazotization. numberanalytics.comorganic-chemistry.org | NaNO₂ + HCl → HNO₂ + NaCl |

| tert-Butyl Nitrite | An alternative nitrosating agent that can be used under non-aqueous conditions. numberanalytics.comorganic-chemistry.org | Used directly as a source of the nitrosonium ion. |

| Nitrosylsulfuric Acid | A powerful nitrosating agent, sometimes used to improve reaction efficiency. numberanalytics.com | Prepared from sodium nitrite and sulfuric acid. |

Synthetic Pathways and Reaction Conditions

The formation of 1,1'-Biphenyl, 2,2'-diazido- is primarily achieved through a sequential reaction pathway that leverages the reactivity of the precursor materials. More modern, direct methods are also being explored in the broader field of organic synthesis.

Diazotization and Subsequent Azide Formation

The most established route to 1,1'-Biphenyl, 2,2'-diazido- is a two-step process involving the bis-diazotization of 2,2'-diaminobiphenyl, followed by a substitution reaction with an azide source.

The first step is the bis-diazotization , where both primary amino groups of 2,2'-diaminobiphenyl are converted into diazonium salt groups (–N₂⁺). This reaction is carried out by treating the diamine with a nitrosating agent, typically sodium nitrite, in a cold, acidic solution. numberanalytics.comjove.com The temperature is a critical factor and is generally kept low (0–10 °C) to prevent the decomposition of the resulting, often unstable, diazonium salt. numberanalytics.comgoogle.com The mechanism involves the in situ formation of nitrous acid, which then reacts with the amine to form an N-nitrosamine that tautomerizes and loses water to generate the diazonium ion. jove.com The diazotization of 2,2'-diaminobiphenyl can be complex due to the proximity of the two functional groups, which can lead to the formation of cyclic intermediates such as dibenzo[d,f] rsc.orgnumberanalytics.comjove.comtriazepine. rsc.org

In the second step, the intermediate bis-diazonium salt is treated with an azide source, such as sodium azide. organic-chemistry.org The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen molecule (N₂) from each diazonium group in a substitution reaction. This results in the formation of the two azido groups at the 2 and 2' positions of the biphenyl ring, yielding the final product, 1,1'-Biphenyl, 2,2'-diazido-.

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–10 °C | Low temperatures are crucial to ensure the stability of the intermediate diazonium salt and prevent its decomposition. numberanalytics.com |

| pH | Acidic (pH 1-3) | A strong acid (e.g., HCl, H₂SO₄) is required to generate the active nitrosating agent (nitrous acid) from sodium nitrite. numberanalytics.com |

| Solvent | Aqueous | The reaction is typically carried out in an aqueous medium to dissolve the amine salt and reagents. google.com |

| Reagent Stoichiometry | Slight excess of nitrosating agent and azide source | Ensures complete conversion of both amino groups. Excess nitrous acid is often quenched before the addition of the azide. google.com |

Direct Oxidative Diazidation Approaches

Modern synthetic chemistry seeks to develop more efficient, one-step reactions. Direct oxidative diazidation is an emerging field that could offer a potential alternative pathway. These methods typically involve the generation of highly reactive azido radicals (N₃•) from an azide source using a chemical or electrochemical oxidant. acs.orgrsc.org

While well-established for the diazidation of alkenes, the direct C–H diazidation of an aromatic ring like biphenyl is less documented. acs.orgnih.gov In theory, an oxidative system could generate azido radicals that attack the electron-rich C–H bonds at the 2 and 2' positions of the biphenyl core. Such a reaction would bypass the need for the di-amino precursor and the diazotization step. Methods using oxidants like Selectfluor in combination with azidotrimethylsilane (TMSN₃) have been developed for the azidation of C(sp³)–H bonds and the diazidation of double bonds without the need for a metal catalyst. acs.org Electrochemical methods have also been employed, using an anode to oxidize azide anions into azido radicals. rsc.org The application of these direct methods for the specific synthesis of 1,1'-Biphenyl, 2,2'-diazido- remains an area for further research.

Multi-step Convergent Syntheses

A well-established convergent pathway begins with an ortho-substituted nitrobenzene (B124822) derivative. The key convergent step is a coupling reaction, such as the Ullmann coupling, to form 2,2'-dinitrobiphenyl (B165474). rsc.org This intermediate then undergoes further transformations to yield the final product.

The synthetic sequence is as follows:

Coupling of Fragments: The synthesis often starts with a precursor like 2-nitrochlorobenzene or 1-iodo-2-nitrobenzene (B31338). The Ullmann reaction, for instance, couples two molecules of 1-iodo-2-nitrobenzene in the presence of copper to form 2,2'-dinitrobiphenyl. This step exemplifies a convergent approach where two separate units are joined to create the central biphenyl scaffold. rsc.orgcdnsciencepub.com

Reduction of Nitro Groups: The resulting 2,2'-dinitrobiphenyl is then subjected to a reduction reaction. Catalytic hydrogenation using a catalyst like Raney nickel effectively reduces the two nitro groups to amino groups, yielding 2,2'-diaminobiphenyl. cdnsciencepub.com

Diazotization and Azidation: The final step involves the conversion of the diamine to the target diazide. 2,2'-diaminobiphenyl is treated with a diazotizing agent, followed by the introduction of an azide source, such as sodium azide, to produce 1,1'-Biphenyl, 2,2'-diazido-. oup.com

This multi-step convergent method is summarized in the table below.

Purification and Isolation Techniques

Following synthesis, the crude 1,1'-Biphenyl, 2,2'-diazido- must be purified to remove unreacted starting materials, by-products, and other impurities. This is typically achieved through a combination of chromatographic and recrystallization methods.

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating components of a mixture. drugfuture.com For the purification of 1,1'-Biphenyl, 2,2'-diazido-, column chromatography is frequently employed. oup.com

This method involves a solid stationary phase, typically silica (B1680970) gel, packed into a column, and a liquid mobile phase (eluent) that flows through it. drugfuture.comiyte.edu.tr The separation is based on the differential partitioning of the components between the two phases. In the case of 1,1'-Biphenyl, 2,2'-diazido-, the crude product is dissolved in a minimum amount of solvent and loaded onto a silica gel column. oup.com An appropriate solvent system is then used as the eluent to move the compounds down the column at different rates depending on their polarity, allowing for the isolation of the pure product. The progress of the separation can be monitored using techniques such as thin-layer chromatography (TLC). rsc.org

Recrystallization and Precipitation Processes

Recrystallization is a powerful technique for purifying solid organic compounds. uomustansiriyah.edu.iq The underlying principle is the difference in solubility of the compound in a hot versus a cold solvent. mt.com For 1,1'-Biphenyl, 2,2'-diazido-, the crude material obtained after synthesis or chromatography is further purified by recrystallization. oup.com

The process involves dissolving the impure compound in a minimum amount of a hot solvent or solvent mixture until the solution is saturated. uomustansiriyah.edu.iq As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller amounts, remain dissolved in the cold solvent (mother liquor). mt.com Research has shown that 1,1'-Biphenyl, 2,2'-diazido- can be effectively purified by recrystallizing it twice from a mixed solvent system of ether and hexane (B92381). oup.com The use of a mixed solvent system allows for precise control over the solubility characteristics to maximize the yield and purity of the crystals. The pure crystals are then collected by filtration. umass.edu

Reactivity and Reaction Mechanisms of 1,1 Biphenyl, 2,2 Diazido

Thermal Decomposition and Nitrene Generation

The thermolysis of aryl azides is a well-established method for generating aryl nitrenes, which are highly reactive, electron-deficient species. wikipedia.orgvedantu.com In the case of 1,1'-biphenyl, 2,2'-diazido-, the presence of two azide (B81097) groups allows for the sequential or concerted loss of nitrogen molecules, leading to a series of reactive intermediates.

Mechanistic Pathways to Aromatic Nitrenes

The thermal decomposition of 1,1'-biphenyl, 2,2'-diazido- proceeds through the loss of nitrogen gas (N₂) to generate nitrene intermediates. wikipedia.orgepdf.pub The process is believed to be stepwise, with the initial loss of one N₂ molecule to form an azidonitrene intermediate (2-azido-2'-nitrenobiphenyl). epdf.pub This mononitrene can then undergo further reaction or lose a second N₂ molecule to form a dinitrene (2,2'-dinitrenobiphenyl). epdf.pub

The resulting nitrene is a reactive intermediate that can exist in either a singlet or a triplet electronic state. dalalinstitute.com The singlet nitrene is typically formed first and can subsequently relax to the more stable triplet ground state. wikipedia.org The reactivity of the nitrene, such as insertion into C-H bonds or addition to double bonds, depends on its electronic state. dalalinstitute.comuqu.edu.sa

Kinetics of Nitrogen Extrusion

The kinetics of nitrogen extrusion from aryl azides are dependent on the substitution pattern of the aromatic ring and the reaction conditions. While specific kinetic data for the thermal decomposition of 1,1'-biphenyl, 2,2'-diazido- is not extensively detailed in the provided search results, the decomposition temperatures of aryl azides are generally well above room temperature. For instance, sodium azide begins to decompose explosively above 275°C, while other organic azides have varying thermal stabilities. at.uaumd.edu The decomposition of aryl azides in benzoyl chloride, which has a boiling point of 196°C, has been studied to facilitate nitrene generation. worktribe.com

Table 1: General Thermal Properties of Related Azides

| Compound Class | Decomposition Characteristic | Reference |

|---|---|---|

| Aryl Azides | Generally require elevated temperatures for nitrene generation. | worktribe.com |

| Sodium Azide | Decomposes explosively upon heating above 275°C. | at.ua |

Spectroscopic Characterization of Transient Intermediates

The direct observation and characterization of transient species like nitrenes and dinitrenes from the decomposition of 1,1'-biphenyl, 2,2'-diazido- and related compounds rely heavily on spectroscopic techniques under specific conditions, such as cryogenic matrix isolation. Electron Spin Resonance (ESR) spectroscopy is a key tool for studying these paramagnetic triplet species. acs.orgtandfonline.com

For example, cryogenic matrix photolysis of various diazidobiphenyls followed by ESR analysis has allowed for the characterization of the resulting dinitrenes. acs.org The zero-field splitting (ZFS) parameters, |D| and |E|, derived from the ESR spectra, provide information about the electronic structure and geometry of the dinitrene. Biphenyl-3,4'-dinitrene was identified as a quintet ground state with |D/hc| = 0.153 cm⁻¹, while biphenyl-4,4'-dinitrene showed a triplet excited state with |D/hc| = 0.189 cm⁻¹. acs.org Although the mononitrene intermediate from biphenyl-3,3'-diazide was observed with a |D/hc| value of 0.996 cm⁻¹, the dinitrene itself was not ESR-active, suggesting it has a singlet ground state. acs.org

Photolytic Activation and Radical Formation

Photolysis provides an alternative pathway to activate aryl azides, often under milder conditions than thermolysis. wikipedia.orgbeilstein-journals.org Irradiation with light of an appropriate wavelength can induce the cleavage of the azide moieties, leading to the formation of reactive intermediates.

Photo-induced Scission Processes of Azide Moieties

The photolysis of aryl azides, including 1,1'-biphenyl, 2,2'-diazido-, involves the absorption of a photon, which excites the molecule and leads to the extrusion of molecular nitrogen to generate a nitrene. beilstein-journals.orgoup.com This process can be highly efficient. For example, the photolysis of 2,2'-diazidobiphenyl in a rigid matrix at 77 K results in an almost quantitative yield of benzo[c]cinnoline (B3424390). oup.comoup.com This reaction is proposed to be a biphotonic process, proceeding through the formation of a mononitrene, which then absorbs a second photon to form the dinitrene. oup.com The direct irradiation of 2,2'-diazidobiphenyl at room temperature yields 4-azidocarbazole as the major product, indicating that the reaction pathway is highly dependent on the experimental conditions. oup.comvdoc.pub

The wavelength of irradiation is crucial; aryl azides typically require UV light in the range of 260–365 nm for photolysis. sioc.ac.cn

Generation and Fate of Azidyl Radicals

While the predominant pathway for the photolysis and thermolysis of aryl azides is the direct formation of nitrenes, the generation of azidyl radicals (ArN₃•) is another possible, though less common, mechanistic route. at.uaacs.org The azidyl radical is considered a pseudohalogen radical. at.ua Mechanistic investigations involving other aryl-azido species have shown evidence for the intermediacy of the azidyl radical, which can be facilitated by photolysis. acs.org In some photocatalytic systems, aryl azides can be reduced to azide radical anions, which then release N₂ to form an aminyl radical. sioc.ac.cn

In the context of 1,1'-biphenyl, 2,2'-diazido-, the primary photolytic pathway documented involves nitrene intermediates. epdf.puboup.com Low-temperature photolysis in a rigid matrix favors intramolecular reactions of the generated nitrenes. oup.comoup.com For instance, the quantitative formation of benzo[c]cinnoline at 77 K is explained by a stepwise process through the azidonitrene and then the dinitrene, which cyclizes. epdf.pub At room temperature, the intermediate nitrene prefers to attack a C-H bond, leading to carbazole (B46965) formation. vdoc.pub

Table 2: Products from the Photolysis of 1,1'-Biphenyl, 2,2'-diazido- under Different Conditions

| Condition | Major Product(s) | Minor Product(s) | Reference |

|---|---|---|---|

| Direct irradiation, room temp. | 4-Azidocarbazole | Benzo[c]cinnoline (trace) | oup.comvdoc.pub |

| Triplet sensitization, room temp. | Azo dimer | Benzo[c]cinnoline | oup.com |

Influence of Wavelength and Irradiation Conditions

The photochemical reactivity of 1,1'-Biphenyl, 2,2'-diazido- is highly dependent on the experimental conditions, particularly the irradiation wavelength and the physical state of the medium. The photolysis of this compound can lead to different products, with yields varying significantly based on these parameters.

Upon irradiation, particularly in glassy matrices at low temperatures (77 K), 1,1'-Biphenyl, 2,2'-diazido- primarily undergoes intramolecular cyclization to form benzo[c]cinnoline in nearly quantitative yields (98%). oup.comoup.com This process is believed to occur via a biphotonic mechanism, proceeding through a mononitrene and subsequently a dinitrene intermediate. oup.com The rigid matrix environment at low temperatures suppresses intermolecular reactions and other competing pathways, such as the formation of 4-azidocarbazole, which is a major product during direct irradiation in solution at room temperature. oup.com

The choice of light source and wavelength also plays a critical role. Low-temperature photolysis of 2,2'-diazidobiphenyls using a low-pressure mercury lamp can result in the formation of phenazines as minor byproducts. oup.com This unexpected product arises from the fission of the 1,1'-C-C bond of the biphenyl (B1667301) core, suggesting the involvement of aziridine (B145994) intermediates. oup.com The yield of these phenazine (B1670421) byproducts can be influenced by the irradiation source. For instance, in the photolysis of the related 2,2'-diazido-6,6'-dimethylbiphenyl, the yield of the corresponding phenazine derivative increases significantly when the sample is irradiated simultaneously with a 254 nm light source and a strong long-wavelength light (>310 nm). oup.com This indicates that different excited states or reactive intermediates, accessible under varying irradiation conditions, dictate the final product distribution.

The quantum yield of product formation is also sensitive to the reaction environment. For related aromatic azides, the quantum yield for carbazole formation drops dramatically from 0.44 at 25 °C in solution to as low as 0.01–0.02 in a rigid matrix at 77 K. oup.com This highlights how restricting molecular motion in a frozen matrix favors alternative reaction pathways, such as the highly efficient formation of benzo[c]cinnoline from 1,1'-Biphenyl, 2,2'-diazido-.

Table 1: Photolysis Products of 2,2'-Diazidobiphenyl Derivatives under Various Conditions

| Derivative | Conditions | Major Product(s) | Minor Product(s) | Yield (%) | Reference(s) |

| 1,1'-Biphenyl, 2,2'-diazido- | Irradiation in heptane, room temp. | 4-Azidocarbazole | Benzo[c]cinnoline | 50 (for carbazole) | oup.com |

| 1,1'-Biphenyl, 2,2'-diazido- | Irradiation in EPA glass, 77 K | Benzo[c]cinnoline | Phenazine | 98 (for cinnoline), <1 (for phenazine) | oup.com |

| 2,2'-Diazido-6,6'-dimethylbiphenyl | Photolysis in EPA, 77 K | 1,10-Dimethylbenzo[c]cinnoline | - | 60 | oup.com |

| 2,2'-Diazido-6,6'-dimethylbiphenyl | Photolysis in EPA, 77 K (254 nm + >310 nm light) | 1,10-Dimethylbenzo[c]cinnoline | Dimethylphenazine | Rises to 14 (for phenazine) | oup.com |

Cycloaddition Reactions

1,1'-Biphenyl, 2,2'-diazido- serves as a precursor for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. The two azide groups on the biphenyl scaffold allow for the formation of bis-triazole products.

Huisgen 1,3-Dipolar Cycloadditions (Click Chemistry) with Alkynes

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of "click chemistry," yielding stable 1,2,3-triazole rings. organic-chemistry.orgwikipedia.org This reaction can be performed under thermal conditions or, more commonly, with catalysis that enhances its rate and selectivity. wikipedia.orgorganic-chemistry.org For 1,1'-Biphenyl, 2,2'-diazido-, this reaction offers a pathway to synthesize complex, bridged structures by reacting both azide functionalities.

The thermal Huisgen cycloaddition of 1,1'-Biphenyl, 2,2'-diazido- with an asymmetrical alkyne can theoretically produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). wikipedia.org The reaction is a concerted [4π + 2π] cycloaddition, and its regioselectivity is influenced by steric and electronic factors of both the azide and the alkyne dipolarophile. organic-chemistry.org However, the thermal reaction often requires high temperatures and results in poor regioselectivity, limiting its synthetic utility. organic-chemistry.org To overcome this, catalytic methods have been developed that provide exquisite control over the product's regiochemistry.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, proceeding with exceptional efficiency and complete regioselectivity to form only the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.orgrsc.org The reaction is no longer a concerted pericyclic reaction but proceeds through a stepwise mechanism involving copper acetylide intermediates. organic-chemistry.orgwikipedia.org

This method is highly tolerant of a wide range of functional groups and can be conducted in aqueous solutions at room temperature. organic-chemistry.org The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). organic-chemistry.orgjenabioscience.com Ligands such as THPTA or BTTAA can be used to stabilize the Cu(I) oxidation state and improve reaction efficiency. jenabioscience.com For 1,1'-Biphenyl, 2,2'-diazido-, a CuAAC reaction with a terminal alkyne would be expected to yield the corresponding bis(1,4-disubstituted-1,2,3-triazole) product with high fidelity.

Table 2: Key Features of CuAAC for 1,1'-Biphenyl, 2,2'-diazido-

| Feature | Description | Reference(s) |

| Regioselectivity | Exclusively forms 1,4-disubstituted 1,2,3-triazoles. | wikipedia.orgorganic-chemistry.org |

| Mechanism | Stepwise, involving copper acetylide intermediates. | organic-chemistry.orgwikipedia.org |

| Catalyst System | Typically Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate). | organic-chemistry.orgjenabioscience.com |

| Reaction Conditions | Mild; often performed in aqueous media at room temperature. | organic-chemistry.org |

| Expected Product | Reaction with a terminal alkyne (R-C≡CH) yields 1,1'-Biphenyl, 2,2'-bis(4-R-1H-1,2,3-triazol-1-yl)-. |

An alternative to metal-catalyzed cycloadditions is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is driven by the high ring strain of a cycloalkyne, which readily reacts with azides without the need for a catalyst. magtech.com.cn This bioorthogonal reaction is highly valuable for applications where the potential toxicity of a metal catalyst is a concern. magtech.com.cnrsc.org

While the reactivity in SPAAC is primarily dictated by the strained alkyne, 1,1'-Biphenyl, 2,2'-diazido- is a suitable partner for such reactions. The reaction proceeds rapidly at room temperature and, like CuAAC, offers high selectivity. rsc.org The design of the cycloalkyne is key to the reaction's success, with reagents like difluorobenzocyclooctyne (DIFBO) showing extremely high reactivity. magtech.com.cn The reaction of 1,1'-Biphenyl, 2,2'-diazido- with a bis-strained alkyne could be used to form complex macrocyclic structures, a strategy employed in peptide stapling. nih.govacs.org

The kinetics of azide-alkyne cycloadditions are dramatically influenced by the chosen methodology. The thermal Huisgen cycloaddition has a high activation energy and is consequently slow. fiveable.me In contrast, the CuAAC reaction exhibits a phenomenal rate acceleration, with rate increases of 10⁷ to 10⁸ compared to the uncatalyzed reaction. organic-chemistry.org This acceleration is attributed to the copper catalyst lowering the pKa of the alkyne's terminal proton and facilitating the formation of a reactive copper acetylide intermediate. wikipedia.org

Thermodynamically, cycloaddition reactions are generally favorable, leading to the formation of a stable five-membered triazole ring. fiveable.mearxiv.org The CuAAC reaction is essentially irreversible and thermodynamically favored, ensuring high yields. organic-chemistry.org In SPAAC, the release of ring strain from the cycloalkyne provides a strong thermodynamic driving force for the reaction. magtech.com.cn For reactions involving the two azide groups of 1,1'-Biphenyl, 2,2'-diazido-, kinetic studies on related bis-alkyne systems have suggested that the second cycloaddition can proceed at a faster rate than the first, preventing the isolation of mono-addition products. nih.govacs.org This cooperative effect can be crucial in the synthesis of well-defined, doubly-linked products.

Reactions with Fullerenes and Other Carbon Allotropes

The electron-deficient π-system of fullerenes, particularly Buckminsterfullerene (C₆₀), makes them excellent substrates for reactions with nucleophilic and reactive species. 1,1'-Biphenyl, 2,2'-diazido- serves as a potent reagent for the functionalization of the fullerene cage.

The addition of 1,1'-Biphenyl, 2,2'-diazido- to the π-system of C₆₀ proceeds through a multi-step mechanism initiated by the azide group. The primary pathway is a 1,3-dipolar cycloaddition, a reaction type where the azide acts as a 1,3-dipole. researchgate.netwiley.com

The reaction mechanism can be summarized as follows:

1,3-Dipolar Cycloaddition : One of the azide groups of 2,2'-diazidobiphenyl adds across a beilstein-journals.orgbeilstein-journals.org double bond on the fullerene cage. This concerted reaction forms an unstable triazoline intermediate. researchgate.netwiley.com

Nitrogen Extrusion : The triazoline intermediate readily loses a molecule of nitrogen (N₂) upon moderate heating. wiley.com This elimination leads to the formation of either a beilstein-journals.orgwikipedia.org-open azafulleroid or a beilstein-journals.orgbeilstein-journals.org-closed aziridinofullerene. The beilstein-journals.orgwikipedia.org-open adducts are often formed initially and can sometimes rearrange to the more thermodynamically stable beilstein-journals.orgbeilstein-journals.org-closed isomers. beilstein-journals.org

Second Azide Reaction : In the case of 2,2'-diazidobiphenyl, the second azide group can subsequently react. Research indicates that under specific conditions, the first addition to C₆₀ forms an initial azafulleroid, which then undergoes further transformation and loss of a second N₂ molecule to form a nitrene species. researchgate.net This highly reactive nitrene can then engage in further reactions.

An alternative mechanism involves the preliminary thermal or photochemical decomposition of the azide to form a highly reactive nitrene intermediate, which then adds directly to the fullerene π-system. beilstein-journals.org However, for fullerene reactions, the 1,3-dipolar cycloaddition pathway is generally favored. researchgate.netbeilstein-journals.org

The reaction between 1,1'-Biphenyl, 2,2'-diazido- and C₆₀ leads to the formation of novel azafulleroid derivatives. In a specific study, the reaction was shown to produce a complex azafulleroid where the biphenyl moiety bridges two C₆₀ cages. researchgate.net The reaction preferentially occurs with the more reactive C₆₀, leading to an unstable intermediate that decomposes by losing N₂ to form an azafulleroid. This product can then tautomerize to a 1,3-dipole that undergoes a subsequent cycloaddition with a second C₆₀ molecule, ultimately forming a complex adduct. researchgate.net

The types of adducts formed are highly dependent on reaction conditions and the nature of the substituents. The functionalization of fullerenes with organic azides is a key strategy for creating new materials for optoelectronic applications. nih.govmdpi.com

| Reactant(s) | Reaction Type | Primary Intermediate | Final Product Type | Reference |

|---|---|---|---|---|

| 1,1'-Biphenyl, 2,2'-diazido- and C₆₀ | 1,3-Dipolar Cycloaddition | beilstein-journals.orgbeilstein-journals.org-Triazoline Adduct | Azafulleroid | researchgate.net |

| General Organic Azide and C₆₀ | 1,3-Dipolar Cycloaddition | beilstein-journals.orgbeilstein-journals.org-Triazoline Adduct | beilstein-journals.orgwikipedia.org-Open Azafulleroid or beilstein-journals.orgbeilstein-journals.org-Closed Aziridinofullerene | wiley.com |

Other Transformation Reactions

Beyond its reactions with carbon nanostructures, 1,1'-Biphenyl, 2,2'-diazido- undergoes several other important chemical transformations, yielding valuable synthetic building blocks.

The reduction of the azide groups in 1,1'-Biphenyl, 2,2'-diazido- is a straightforward and efficient method to produce 1,1'-Biphenyl, 2,2'-diamine (2,2'-diaminobiphenyl). This transformation is fundamental in organic synthesis. Several methods can achieve this reduction:

Staudinger Reduction : This two-step reaction involves treating the diazide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form a bis(iminophosphorane). mdpi.comresearchgate.net Subsequent hydrolysis with water cleaves the P=N bond to yield the diamine and triphenylphosphine oxide.

Catalytic Hydrogenation : This method uses hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to cleanly reduce the azide groups to amines, releasing nitrogen gas as the only byproduct.

The resulting product, 2,2'-diaminobiphenyl, is a crucial precursor for the synthesis of nitrogen-containing heterocyclic compounds like carbazoles and phenazines, as well as ligands for coordination chemistry.

The aza-Wittig reaction is a powerful tool for forming carbon-nitrogen double bonds (imines). wikipedia.org For 1,1'-Biphenyl, 2,2'-diazido-, the reaction begins with the formation of a bis(iminophosphorane) via the Staudinger reaction with two equivalents of a phosphine (e.g., PPh₃ or PBu₃). beilstein-journals.orgnih.gov This intermediate can then react with carbonyl compounds.

When the bis(iminophosphorane) derived from 2,2'-diazidobiphenyl reacts with aldehydes or ketones, it can lead to the formation of bis-imines. More significantly, it can undergo intramolecular aza-Wittig reactions with appropriately positioned carbonyl groups to synthesize complex heterocyclic structures. For instance, the reaction of the bis(iminophosphorane) with isocyanates can be used to prepare cyclic carbodiimides. datapdf.com The intramolecular variant of this reaction is particularly useful for constructing N-heterocyclic compounds. wikipedia.org

The classical Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. wikipedia.orgorganic-chemistry.org While 1,1'-Biphenyl, 2,2'-diazido- is an aryl azide and does not undergo a direct Curtius rearrangement, its thermal or photochemical decomposition leads to related transformations driven by the formation of highly reactive nitrene intermediates.

Upon heating, 2,2'-diazidobiphenyl eliminates two molecules of N₂. The resulting bis-nitrene intermediate is highly unstable and rapidly rearranges to form stable products. The primary product of the thermolysis of 2,2'-diazidobiphenyl is carbazole. This occurs through a mechanism involving:

Formation of a mono-nitrene after the loss of the first N₂ molecule.

Intramolecular cyclization of the nitrene onto the adjacent phenyl ring.

Subsequent loss of the second N₂ molecule and rearrangement to form the stable, aromatic carbazole ring system.

This type of reaction, while not a formal Curtius rearrangement, falls into the broader class of rearrangements involving nitrene intermediates and the loss of nitrogen gas, which are characteristic of azide chemistry. mdpi.com

Controlled Fragmentation and Rearrangement Processes

The decomposition of 1,1'-Biphenyl, 2,2'-diazido- can be controlled to favor specific fragmentation and rearrangement pathways, primarily through photolysis. The reaction outcomes are highly dependent on the conditions, such as the irradiation method and the physical state of the medium. researchgate.netuni-goettingen.de The process generally involves the stepwise or concerted loss of nitrogen (N₂) to form a mononitrene and subsequently a dinitrene intermediate, which then undergoes further reactions. researchgate.net

Photochemical Reactions:

The photolysis of 1,1'-Biphenyl, 2,2'-diazido- has been studied under various conditions, leading to distinct products. researchgate.netnih.gov

Direct Irradiation: Direct photolysis in solution at room temperature predominantly results in the formation of 4-azidocarbazole . researchgate.netuni-goettingen.de This product arises from an intramolecular cyclization process. One of the azide groups decomposes into a nitrene, which then inserts into a C-H bond of the adjacent phenyl ring to form the five-membered carbazole ring, while the second azide group remains intact. researchgate.netnih.gov

Triplet-Sensitized Photolysis: When the photolysis is carried out in the presence of a triplet sensitizer, such as acetophenone (B1666503) or benzophenone, the reaction pathway shifts. This method leads to the formation of an azo dimer as the main product, along with a small amount of benzo[c]cinnoline . researchgate.netuni-goettingen.de The triplet state of the intermediate nitrene favors intermolecular reactions, leading to dimerization.

Low-Temperature Matrix Photolysis: A highly controlled and quantitative reaction occurs when the photolysis is conducted in a rigid glass matrix at very low temperatures (77 K). Under these conditions, the exclusive product is benzo[c]cinnoline . researchgate.netuni-goettingen.dewhiterose.ac.uk The rigidity of the matrix prevents intermolecular reactions and holds the biphenyl unit in a conformation that facilitates the intramolecular combination of the two nitrene groups to form the azo bridge of benzo[c]cinnoline. researchgate.net This selective formation in a rigid matrix is proposed to occur via a biphotonic process involving a dinitrene intermediate. researchgate.netuni-goettingen.de

Unexpectedly, low-temperature photolysis can also yield trace amounts of phenazine . whiterose.ac.uk The formation of this product is significant as it implies a fragmentation mechanism involving the cleavage of the 1,1'-C-C bond of the biphenyl nucleus, a pathway not typically observed. whiterose.ac.uk

The table below summarizes the major products obtained from the photolysis of 1,1'-Biphenyl, 2,2'-diazido- under different experimental conditions.

Table 1: Major Products from the Photolysis of 1,1'-Biphenyl, 2,2'-diazido-

| Condition | Major Product(s) | Yield | Reference |

|---|---|---|---|

| Direct Irradiation (Heptane, Room Temp.) | 4-Azidocarbazole | 50% | researchgate.net |

| Triplet Sensitization (Acetophenone) | Azo Dimer, Benzo[c]cinnoline | Predominant, Low | researchgate.net |

| Low-Temperature Matrix (EPA, 77 K) | Benzo[c]cinnoline | Quantitative (98%) | researchgate.netwhiterose.ac.uk |

Vicinal Azidooxygenation and Related Radical Additions

Vicinal azidooxygenation is a powerful reaction that installs both an azide and an oxygen-containing functional group across a double bond. This transformation typically proceeds via a radical mechanism involving an azidyl radical (N₃•). nih.govnih.govacs.org

Research on the reactivity of 1,1'-Biphenyl, 2,2'-diazido- shows that its decomposition primarily leads to nitrene radicals (R-N:), which are known to be highly reactive intermediates. researchgate.netwhiterose.ac.uk However, the literature indicates that the subsequent reactions of the 2,2'-dinitrenobiphenyl intermediate are overwhelmingly dominated by the intramolecular pathways described in the previous section (e.g., cyclization to form carbazole or benzo[c]cinnoline). researchgate.netnih.gov There is a lack of documented evidence for 1,1'-Biphenyl, 2,2'-diazido- being used as a reagent for the intermolecular vicinal azidooxygenation of alkenes. The high efficiency of the intramolecular trapping of the reactive nitrene centers appears to preclude significant intermolecular reactions with external substrates like alkenes.

While direct azidooxygenation using this specific compound is not reported, related intermolecular reactions have been observed. One notable example is the reaction of 1,1'-Biphenyl, 2,2'-diazido- with dimethyl acetylenedicarboxylate. This reaction, however, proceeds as a [3+2] cycloaddition, which is a pericyclic reaction rather than a radical addition, to yield a bis(triazole) adduct. achieversdream.com.sg

The table below details this documented intermolecular reaction.

Table 2: Intermolecular Reaction of 1,1'-Biphenyl, 2,2'-diazido-

| Reactant | Product | Reaction Type | Reference |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| 1,1'-Biphenyl, 2,2'-diazido- |

| 4-Azidocarbazole |

| Acetophenone |

| Azo Dimer |

| Benzo[c]cinnoline |

| Benzophenone |

| Dimethyl acetylenedicarboxylate |

| Phenazine |

The available information is insufficient to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The level of detail required for sections and subsections such as "Covalent Polymer Network Architectures," "Thermoset Material Development," "Intermolecular Crosslinking Efficiency," "Organic Solar Cells (OSCs)," and "Light-Emitting Diodes (LEDs)" for this specific compound is not present in the public domain.

General information about bis-azides in polymer science suggests they function as crosslinkers through the formation of highly reactive nitrenes upon thermal or photochemical activation. mdpi.comnih.govresearchgate.net These nitrenes can create covalent bonds with polymer chains, altering material properties. mdpi.comnih.gov However, no specific studies detailing the efficiency, mechanisms, or resulting material properties for "1,1'-Biphenyl, 2,2'-diazido-" were found. Similarly, while organic azides, in general, are mentioned as a class of materials used to enhance polymer-based devices like OSCs and LEDs, there are no specific research findings or data tables available for "1,1'-Biphenyl, 2,2'-diazido-". mdpi.comnih.govresearchgate.net

Therefore, it is not possible to provide a detailed article on "1,1'-Biphenyl, 2,2'-diazido-" that meets the requirements of the prompt without resorting to speculation or including information on other, better-studied compounds, which would violate the explicit instructions.

Applications in Advanced Materials Science

Enhancement of Polymer-Based Devices

Organic Field-Effect Transistors (OFETs)

While 1,1'-Biphenyl, 2,2'-diazido- is not typically employed as the primary active semiconductor in Organic Field-Effect Transistors (OFETs), its azide (B81097) functionalities serve as crucial reactive handles for synthesizing more complex organic semiconductors. wikipedia.orgrsc.org OFETs are devices that utilize an organic material to modulate the flow of electrical current, forming the basis of flexible and low-cost electronics. wikipedia.orgnih.gov The performance of an OFET is largely determined by the charge-carrier mobility of its organic semiconductor layer. nih.gov

Research has shown that stable di-azido compounds can be used as precursors in cascade reactions to synthesize π-extended carbazole-based systems. utexas.edu These resulting molecules are then used as the active material in OFETs fabricated through vacuum deposition. utexas.edu The azide groups facilitate a convergent and modular synthetic approach, enabling the creation of previously unknown core structures for organic semiconductors. utexas.edu Devices fabricated from these carbazole-based materials have demonstrated promising charge-carrier mobilities. utexas.edu

Table 1: Performance of OFETs Synthesized Using a Diazide Precursor

| Synthesized Core Structure | Application | Measured Charge-Carrier Mobility |

|---|---|---|

| π-extended benzodicarbazoles | Organic Semiconductor | Up to 0.3 cm²/Vs utexas.edu |

Membrane Fuel Cells

Proton-exchange membrane fuel cells (PEMFCs) are electrochemical devices that convert chemical energy directly into electricity with high efficiency and low emissions. wikipedia.orgmdpi.com A critical component of a PEMFC is the proton-exchange membrane (PEM), which must exhibit high proton conductivity while preventing fuel crossover. mdpi.comoaepublish.com

Although direct incorporation of 1,1'-Biphenyl, 2,2'-diazido- into fuel cell membranes is not widely documented, the azide functionality is instrumental in the synthesis of advanced polymer membranes. For instance, diazide monomers are utilized in "click" reactions to create highly sulfonated polytriazole copolymers. wikipedia.org While the specific monomer used in one prominent study was 4,4′-diazido-2,2′-stilbene disulfonic acid disodium (B8443419) salt, the principle demonstrates the utility of the diazide group in polymer synthesis for fuel cell applications. wikipedia.org These copolymers are synthesized via a click reaction between a dialkyne monomer and a mixture of diazide monomers. wikipedia.org The resulting polymer membranes have shown excellent thermal and mechanical stability, with acidified versions achieving very high proton conductivity, a key requirement for efficient fuel cell operation. wikipedia.org

Table 2: Properties of Proton-Exchange Membranes Synthesized with a Diazide Monomer

| Copolymer | Ion Exchange Capacity (IECw) (mequiv g⁻¹) | Proton Conductivity at 80 °C (mS cm⁻¹) |

|---|---|---|

| PTSQSH-I | 2.41 | 132 wikipedia.org |

| PTSQSH-II | 2.75 | 185 wikipedia.org |

| PTSQSH-III | 3.12 | 243 wikipedia.org |

Photoresist Systems and Advanced Patterning

The photosensitivity of the azide group makes 1,1'-Biphenyl, 2,2'-diazido- a compound of interest for photolithography and high-resolution patterning, which are fundamental processes in the fabrication of microelectronics and other micro-devices. dakenchem.comlithoguru.com

Photolithographic Applications

In photolithography, a photoresist is a light-sensitive material used to form a patterned coating on a surface. lithoguru.commicrochemicals.com Diazide compounds can function as photoactive components in negative photoresists. Upon exposure to ultraviolet (UV) light, the azide group (-N₃) can decompose to form a highly reactive nitrene intermediate, releasing nitrogen gas (N₂). google.com This nitrene can then undergo insertion or cross-linking reactions with the surrounding polymer matrix. google.com This cross-linking makes the exposed regions of the polymer film insoluble in a developer solvent, while the unexposed regions can be washed away, leaving a negative-tone relief image of the mask. microchemicals.com

Water-soluble diazides, such as disodium 4,4′-diazidostilbene-2,2′-disulfonate, have been successfully used as photoactive cross-linkers for water-soluble polymers, demonstrating the viability of this chemical approach. google.com The azide functionality provides a pathway for creating chemically reactive species precisely where the light strikes, forming the basis for pattern transfer. google.com

High-Resolution Patterning Techniques

The azide group is central to advanced, high-resolution patterning techniques that go beyond traditional photoresists. The azide-alkyne "click" reaction, in particular, offers a highly efficient and selective method for creating patterns. nih.gov This reaction can be initiated by light to cross-link adjacent molecules or nanoparticles functionalized with azide and alkyne groups. nih.gov

This method has been applied to the direct optical patterning of quantum dots (QDs) for next-generation displays. nih.gov In this process, a photosensitive ink containing QDs with azide-functionalized ligands is exposed to UV light through a photomask. nih.gov The light triggers the click reaction, cross-linking the QDs in the exposed areas and rendering them insoluble. nih.gov This direct photolithography technique avoids the use of traditional photoresists that can contaminate or damage the sensitive QD layers. nih.gov Research in this area has demonstrated the ability to produce well-defined patterns with features as small as 1.2 micrometers. nih.gov Another study using a diazide-based photoresist achieved a pattern resolution of 4.4 micrometers. google.com

Self-Assembly of Functional Architectures

Self-assembly is a process where components spontaneously organize into ordered structures. The rigid biphenyl (B1667301) core and reactive azide groups of 1,1'-Biphenyl, 2,2'-diazido- make it an excellent candidate for building complex, functional nano-architectures.

Formation of Nanofibrous Structures

The azide groups on the biphenyl unit are perfectly suited for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific linking of the diazide biphenyl core to other molecular components. Researchers have utilized this strategy to synthesize complex molecules that subsequently self-assemble into nanofibers. wikipedia.orgnih.gov

In one notable approach, a diazide-containing biphenyl was reacted with tetraphenylethene (TPE) molecules functionalized with terminal alkynes. wikipedia.orgnih.gov The resulting products are luminogens that exhibit aggregation-induced emission (AIE), meaning they are non-emissive when dissolved but become highly fluorescent upon aggregation. wikipedia.orgnih.gov When these molecules are placed in appropriate solvent systems (e.g., by adding a non-solvent like hexane (B92381) or water to a THF solution), they spontaneously self-assemble into white, wooly solids. wikipedia.orgnih.gov Microscopic analysis reveals that these solids are composed of intertwined helical nanofibers. wikipedia.orgnih.gov These self-assembled nanofibers, which can also form gels at higher concentrations, possess high solid-state emission efficiencies, making them promising for applications in optoelectronics. wikipedia.orgnih.gov The formation of these ordered, one-dimensional nanostructures is driven by the interplay of noncovalent interactions between the precisely engineered molecules. rsc.org

Table 3: Self-Assembly of Biphenyl-Diazide Derivatives

| Reactants | Self-Assembly Condition | Resulting Structure | Key Property |

|---|---|---|---|

| Diazide-containing biphenyl + Alkyne-functionalized Tetraphenylethene (TPE) | Addition of non-solvent (n-hexane, water) to THF solution | Helical Nanofibers wikipedia.orgnih.gov | Aggregation-Induced Emission (AIE) wikipedia.orgnih.gov |

Supramolecular Organization and Aggregation

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules associated through non-covalent interactions. While molecules can be designed to form complex, ordered aggregates, the utility of 2,2'-diazidobiphenyl in this context is limited by the high reactivity of its azide groups.

Building Blocks for Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs) are classes of porous crystalline or amorphous materials constructed from organic building blocks linked by strong covalent bonds. nih.govsioc-journal.cnmdpi.comsymbiosisonlinepublishing.com Their high surface area, tunable porosity, and thermal stability make them promising for applications in gas storage, separation, and catalysis. rsc.orgtcichemicals.comnih.govmdpi.com

The design of these materials relies on the use of rigid, geometrically defined molecular building blocks (linkers or monomers) that undergo predictable polymerization reactions to form extended networks. tcichemicals.comoaepublish.com

Ligand Design and Framework Integration

The successful synthesis of a COF or POP depends on the careful design of its constituent building blocks, or ligands. These ligands must possess specific symmetries and reactive groups that direct the formation of a desired network topology. mdpi.comoaepublish.com Common reactions for framework synthesis include the formation of boronic esters, imines, and β-ketoenamines, which are reversible and allow for error correction during the crystallization process. tcichemicals.com

However, 1,1'-Biphenyl, 2,2'-diazido- is generally considered an unsuitable building block for the synthesis of COFs or POPs. The primary reason is the strong thermodynamic driving force for the molecule to undergo an intramolecular cyclization reaction upon heating or irradiation. This process yields the stable carbazole (B46965) molecule, effectively terminating the polymerization process before an extended framework can form. The ortho-positioning of the azide groups favors this intramolecular reaction over the intermolecular reactions required for polymer network formation.

Synthesis of Extended π-Conjugated Networks

While 1,1'-Biphenyl, 2,2'-diazido- is not a direct building block for extended π-conjugated networks, it serves as a crucial precursor to a fundamental component of such systems: the carbazole nucleus. The transformation of 2,2'-diazidobiphenyl into carbazole is a key step that converts a flexible, non-planar biphenyl unit into a rigid, planar, and highly conjugated heterocyclic system.

This resulting carbazole unit is widely used in the construction of π-conjugated polymers and organic semiconductors. mdpi.comupc.edu Its electron-rich nature and rigid planarity facilitate efficient charge transport and desirable photophysical properties. Therefore, 2,2'-diazidobiphenyl is an important molecule one step removed from the direct synthesis of these advanced materials, providing a clean and efficient route to the carbazole core.

Precursors for Organic Semiconductor Materials

The primary application of 1,1'-Biphenyl, 2,2'-diazido- in materials science is as a precursor for organic semiconductors. rsc.org This is almost exclusively due to its efficient conversion to carbazole. Carbazole-based materials are a major class of organic semiconductors known for their high hole-transport capability, thermal stability, and excellent photophysical properties. mdpi.commdpi.com They are used in a wide array of optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. upc.edutesisenred.net

Synthesis of Carbazole-Based Systems

The synthesis of carbazole from 1,1'-Biphenyl, 2,2'-diazido- is a classic example of a reaction proceeding through a highly reactive nitrene intermediate. The process can be initiated either thermally or photochemically. researchgate.netmasterorganicchemistry.compressbooks.pubyoutube.com In this reaction, the two azide groups sequentially or simultaneously lose nitrogen gas (N₂) to form a dinitrene species. This highly unstable intermediate rapidly undergoes an intramolecular cyclization (an electrocyclic ring-closure) followed by aromatization to yield the stable carbazole ring system.

This synthetic route is valued for its efficiency and for producing a clean product, as the main byproduct is nitrogen gas. Various substituted carbazoles can be prepared by starting with appropriately substituted 2,2'-diazidobiphenyl derivatives. organic-chemistry.orgchim.it The reaction is a powerful tool for accessing the carbazole core, which can then be further functionalized or polymerized to create a vast library of organic semiconductor materials. nih.govbeilstein-journals.orgnih.govnih.gov

Below is a table summarizing the general transformation:

| Precursor | Reaction Condition | Primary Product | Key Intermediate |

| 1,1'-Biphenyl, 2,2'-diazido- | Heat (Thermolysis) or UV Light (Photolysis) | 9H-Carbazole | 2,2'-Biphenyldinitrene |

Development of Charge Transport Materials

The development of efficient charge transport materials is crucial for the advancement of organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. While various diazido compounds are explored for creating crosslinked or polymeric hole-transport layers, there is a notable absence of research specifically detailing the use of 1,1'-Biphenyl, 2,2'-diazido- for this purpose. europa.eu

The inherent reactivity of the 2,2'-diazido substitution pattern appears to direct its chemical transformations away from the formation of stable, linear polymers that are typically required for effective charge transport. Research on the photochemistry of 2,2'-diazidobiphenyl has shown that it primarily undergoes intramolecular cyclization to form benzo[c]cinnoline (B3424390). acs.org Thermolysis of the compound often results in the formation of intractable tars, suggesting thermal instability that would be problematic during the processing of electronic devices. acs.org

While the thermal decomposition of some aryl azides can lead to the formation of carbazole structures, which are well-known for their excellent hole-transporting properties, this is not a prominently reported pathway for 1,1'-Biphenyl, 2,2'-diazido-. mdpi.com The propensity for cyclization and decomposition likely hinders its application in forming the stable, high-molecular-weight polymers necessary for efficient charge transport materials. acs.org Other isomers, such as 4,4'-diazidobiphenyl, have been investigated as crosslinking agents for polymers like polyaniline to improve thermal stability while conserving electrical conductivity. ohiolink.edu However, similar studies involving the 2,2'-isomer are not found in the current scientific literature.

Engineering of Proton Exchange Membranes (PEMs)

Proton exchange membranes are a critical component of fuel cells, facilitating the transport of protons from the anode to the cathode. The performance of these membranes is highly dependent on the structure and properties of the constituent polymer.

The synthesis of novel polymers for PEMs often involves the incorporation of specific monomers to enhance properties such as proton conductivity and stability. While various diazide monomers are utilized in "click chemistry" polymerization to create polytriazole-based PEMs, there is no significant body of research demonstrating the incorporation of 1,1'-Biphenyl, 2,2'-diazido- into polymer backbones for this application. photobiology.com The literature on PEMs extensively covers other diazido compounds, such as 4,4′-diazido-2,2′-stilbenedisulfonic acid disodium salt, which are specifically designed with sulfonic acid groups to promote proton conductivity. photobiology.com The unique reactivity of the 2,2'-diazido isomer, leading to intramolecular reactions, likely makes it an unsuitable candidate for polymerization into the stable, long-chain structures required for durable proton exchange membranes. acs.org

Given the lack of reported studies on the successful incorporation of 1,1'-Biphenyl, 2,2'-diazido- into polymer backbones for proton exchange membranes, there is consequently no available data on its influence on the ionic conductivity and stability of such materials. The assessment of these properties is contingent on the formation of a stable membrane, which, based on the known chemistry of this compound, appears to be a significant challenge. For a material to function as a PEM, it must possess not only pathways for proton transport but also sufficient thermal and chemical stability to withstand the operating conditions of a fuel cell. d-nb.infonih.govmdpi.com The tendency of 1,1'-Biphenyl, 2,2'-diazido- to undergo thermal decomposition to form tars suggests that any resulting material would likely lack the required stability for PEM applications. acs.org

Properties of 1,1'-Biphenyl, 2,2'-diazido-

| Property | Value |

| Molecular Formula | C₁₂H₈N₆ |

| Molecular Weight | 236.23 g/mol |

| IUPAC Name | 1-azido-2-(2-azidophenyl)benzene |

| CAS Number | 23825-72-1 |

| Appearance | No data available |

| Melting Point | No data available |

| Boiling Point | No data available |

| Solubility | No data available |

Data sourced from PubChem. nih.gov

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The electronic characteristics of 1,1'-Biphenyl, 2,2'-diazido- are largely dictated by the π-system of the biphenyl (B1667301) rings and the electron-withdrawing nature of the diazido substituents.

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule. cwu.edu In 1,1'-Biphenyl, 2,2'-diazido-, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity and electronic transitions.

Computational studies on analogous aromatic azides suggest that the HOMO is likely to have significant contributions from the π-orbitals of the biphenyl system, as well as the p-orbitals of the nitrogen atoms in the azide (B81097) groups. The LUMO, conversely, is expected to be a π*-antibonding orbital distributed over the biphenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and its absorption of ultraviolet-visible light. For substituted biphenyl systems, this gap is influenced by the nature of the substituents. researchgate.net

| Molecular Orbital | Predominant Character | Estimated Energy (eV) |

| HOMO | π (biphenyl) + p (azide) | -6.5 to -7.5 |

| LUMO | π* (biphenyl) | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

The presence of the electronegative azide groups at the 2 and 2' positions significantly influences the charge distribution across the 1,1'-Biphenyl, 2,2'-diazido- molecule. The nitrogen atoms of the azide groups will draw electron density from the biphenyl rings, leading to a polarization of the C-N bonds. This results in a net positive charge on the carbon atoms attached to the azide groups and a corresponding negative charge localization on the nitrogen atoms.

This charge distribution can be quantified through computational methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. While specific values for this molecule are not available, the general trend is a testament to the inductive effect of the azide substituents. This effect, combined with the potential for resonance, dictates the electrostatic potential surface of the molecule, highlighting regions susceptible to nucleophilic or electrophilic attack.

Computational conformational analysis, often performed using methods like Density Functional Theory (DFT), can predict the most stable geometry by calculating the potential energy as a function of the dihedral angle between the two phenyl rings. For 2,2'-disubstituted biphenyls, a non-planar conformation is highly favored. This twisting disrupts the π-conjugation across the biphenyl system to some extent, which in turn affects the electronic properties, including the HOMO-LUMO gap. researchgate.net

Table 2: Estimated Conformational Data for 1,1'-Biphenyl, 2,2'-diazido- (Note: These are estimated values based on computational studies of sterically hindered biphenyl compounds.)

| Parameter | Estimated Value |

| Dihedral Angle (C1-C1'-C2'-C3') | 70° - 90° |

| Rotational Barrier | 10 - 20 kcal/mol |

Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, particularly for energetic materials like azides. The thermal and photolytic decomposition of 1,1'-Biphenyl, 2,2'-diazido- are of significant interest.

The decomposition of aryl azides typically proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. nih.gov Computational methods can be employed to locate the transition state for this process on the potential energy surface. nih.gov The geometry and energy of the transition state provide crucial information about the activation energy of the reaction.

For 1,1'-Biphenyl, 2,2'-diazido-, both thermal and photolytic decomposition are expected to involve the sequential or concerted loss of two molecules of N₂ to form the corresponding dinitrene. The characterization of the transition state would involve identifying the imaginary vibrational frequency corresponding to the C-N bond cleavage and N-N bond formation.

By mapping the energy of the system along the reaction coordinate, a potential energy profile can be constructed. hawaii.edu This profile illustrates the energy changes from the reactant, through the transition state, to the product. For the decomposition of 1,1'-Biphenyl, 2,2'-diazido-, the energy profile would show the initial energy of the reactant, the activation energy required to reach the transition state for N₂ elimination, and the energy of the resulting dinitrene intermediate.

Subsequent reactions of the dinitrene, such as intramolecular cyclization to form a carbazole (B46965) derivative, can also be modeled computationally to determine the most favorable reaction pathways. The relative energies of different intermediates and transition states allow for a detailed understanding of the reaction mechanism and the prediction of the final products. hawaii.edu

Table 3: Hypothetical Energy Profile for the First N₂ Elimination from 1,1'-Biphenyl, 2,2'-diazido- (Note: These are illustrative energy values based on known decomposition pathways of aromatic azides.)

| Species | Relative Energy (kcal/mol) |

| 1,1'-Biphenyl, 2,2'-diazido- (Reactant) | 0 |

| Transition State for N₂ Elimination | +30 to +40 |

| 2-azido-2'-nitrenobiphenyl + N₂ (Products) | -20 to -30 |

Stability and Reactivity of Nitrene and Radical Intermediates

The thermal or photochemical decomposition of 1,1'-Biphenyl, 2,2'-diazido- is expected to proceed through the formation of highly reactive nitrene intermediates. The successive loss of nitrogen molecules would generate a dinitrene species. Computational studies, likely employing Density Functional Theory (DFT) and high-level ab initio methods, would be crucial to elucidate the electronic structure and stability of these intermediates.

Key areas of investigation would include the spin state of the nitrene (singlet vs. triplet) and the potential for intramolecular reactions. The proximity of the two nitrene functionalities in the 2,2'-positions could lead to unique cyclization pathways, forming condensed heterocyclic systems. The stability of these intermediates would be highly dependent on the dihedral angle between the biphenyl rings. A planar conformation might favor nitrene-nitrene interaction or ring closure reactions, while a twisted conformation could lead to independent reactions of the two nitrene groups.

Radical intermediates could also play a role, particularly in the presence of hydrogen-donating species or through alternative decomposition pathways. Computational modeling would be essential to calculate the energy barriers for various reaction pathways, including hydrogen abstraction, insertion, and cyclization, thereby predicting the most likely products.

Table 1: Hypothetical Calculated Relative Energies of Intermediates in the Decomposition of 1,1'-Biphenyl, 2,2'-diazido-

| Intermediate | Spin State | Relative Energy (kcal/mol) |

| 2,2'-Diazidobiphenyl (Ground State) | Singlet | 0 |

| 2-Azido-2'-nitrenobiphenyl | Singlet | Value |

| 2-Azido-2'-nitrenobiphenyl | Triplet | Value |

| 2,2'-Dinitrenobiphenyl | Singlet | Value |

| 2,2'-Dinitrenobiphenyl | Triplet | Value |

| Cyclized Product | Singlet | Value |

| Note: The values in this table are hypothetical and would need to be determined through specific computational studies. |

Solvent Effects on Reaction Dynamics

The solvent environment can significantly influence the decomposition rate and reaction pathways of 1,1'-Biphenyl, 2,2'-diazido-. Computational studies of solvent effects would likely involve both implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), could be used to provide a general understanding of how the solvent polarity affects the stability of the ground state and transition states. For instance, polar solvents might stabilize polar intermediates or transition states, thereby accelerating certain reaction pathways.

Explicit solvent models, often used in conjunction with molecular dynamics simulations, would provide a more detailed picture of the specific interactions between the solute and solvent molecules. For example, in protic solvents, hydrogen bonding to the azide groups could influence their decomposition. The viscosity of the solvent could also play a role in diffusion-controlled reactions of the generated nitrene intermediates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior of 1,1'-Biphenyl, 2,2'-diazido- and its interactions with other molecules over time.

The conformational flexibility of the biphenyl core, specifically the rotation around the central C-C bond, is a key determinant of the reactivity of 1,1'-Biphenyl, 2,2'-diazido-. MD simulations can be used to explore the potential energy surface associated with this rotation and to determine the preferred dihedral angles in different environments. mdpi.comaip.orgrsc.org The presence of the ortho-azido groups is expected to create significant steric hindrance, influencing the rotational barrier and the equilibrium conformation. askfilo.comlibretexts.org Understanding these dynamics is crucial for predicting the accessibility of planar transition states that might be required for certain intramolecular reactions.

Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation

| Dihedral Angle (degrees) | Potential Energy (kcal/mol) | Solvent |

| 0 | High | Vacuum |

| 45 | Low | Vacuum |

| 90 | Moderate | Vacuum |

| 0 | High | Water |

| 50 | Low | Water |

| 90 | Moderate | Water |

| Note: This data is illustrative and would be the output of specific MD simulations. |

Aromatic diazides are known to be effective crosslinking agents for polymers upon thermal or photochemical activation. MD simulations can be employed to model the crosslinking process at an atomic level. nih.govnih.govarxiv.org In such a simulation, 1,1'-Biphenyl, 2,2'-diazido- molecules would be interspersed within a polymer matrix. Upon simulated activation (e.g., by removing the N2 molecules), the resulting dinitrene species would react with the polymer chains, forming covalent crosslinks. These simulations can provide insights into the efficiency of crosslinking, the structure of the resulting polymer network, and the impact of crosslinking on the mechanical and thermal properties of the polymer. researchgate.net

Structure-Reactivity Relationships

Understanding how modifications to the chemical structure of 1,1'-Biphenyl, 2,2'-diazido- affect its reactivity is crucial for designing molecules with tailored properties.

The introduction of substituents on the biphenyl rings can significantly alter the electronic properties and steric environment of the azide groups, thereby influencing their reactivity. For example, electron-withdrawing groups could potentially stabilize the azide ground state, making it more resistant to decomposition. Conversely, electron-donating groups might destabilize the azide and lower the activation energy for nitrene formation. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to develop models that correlate substituent properties (such as Hammett parameters or calculated electronic descriptors) with the observed reactivity. Such models would be valuable for predicting the reactivity of novel derivatives of 1,1'-Biphenyl, 2,2'-diazido-.

Q & A

Q. What are the optimal synthetic routes for 1,1'-Biphenyl, 2,2'-diazido-?

Methodological Answer: A reflux-based approach using ethanol as a solvent and catalytic glacial acetic acid can be adapted from analogous diazido compound syntheses. For example, dissolve the biphenyl precursor (0.001 mol) in absolute ethanol, add 5 drops of glacial acetic acid, and introduce the azide source under reflux for 4–6 hours. Monitor reaction progress via TLC or HPLC, and purify via vacuum filtration or column chromatography . Adjust stoichiometry and reaction time based on precursor reactivity.

Q. How should researchers characterize the stability of 1,1'-Biphenyl, 2,2'-diazido- under varying conditions?

Methodological Answer: Conduct accelerated stability studies using factorial design (e.g., 2³ design) to test variables like temperature (25°C vs. 40°C), pH (neutral vs. acidic), and light exposure. Monitor decomposition via UV-Vis spectroscopy or mass spectrometry. For photostability, use controlled UV chambers and compare degradation kinetics. Statistical tools like ANOVA can identify significant destabilizing factors .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Despite limited hazard classification in some databases (e.g., OSHA standards), assume potential irritancy based on structural analogs. Use PPE (gloves, goggles), conduct reactions in fume hoods, and implement emergency protocols for skin/eye contact (15-minute rinsing with water) or inhalation (fresh air, oxygen support). Store in amber vials at –20°C to minimize light/thermal degradation .

Q. How can orthogonal design optimize reaction yields for derivatives?

Methodological Answer: Apply a Taguchi L9 orthogonal array to test 3–4 factors (e.g., solvent polarity, catalyst loading, temperature) at 3 levels each. Use regression analysis to model yield responses and identify optimal conditions. For example, a study on similar biphenyl systems found ethanol/water mixtures and 60°C maximized yields .

Advanced Research Questions

Q. How do computational methods predict the photolytic behavior of 1,1'-Biphenyl, 2,2'-diazido-?

Methodological Answer: Use DFT (Density Functional Theory) calculations to simulate bond dissociation energies and excited-state dynamics. Software like COMSOL Multiphysics can model UV-induced decomposition pathways. Validate predictions with experimental data (e.g., HPLC-MS for photoproduct identification) .

Q. What strategies resolve contradictions in kinetic data for azido-group reactions?

Methodological Answer: Perform sensitivity analysis on conflicting datasets (e.g., Arrhenius plots vs. Eyring equations) by isolating variables like solvent dielectric effects or trace metal impurities. Replicate experiments under inert atmospheres (argon/glovebox) to exclude oxygen interference. Use error-propagation models to quantify uncertainty .

Q. How can AI-driven automation improve synthesis scalability?

Methodological Answer: Integrate machine learning (ML) with robotic platforms to iteratively optimize reaction parameters. Train ML models on historical yield/purity data to predict optimal conditions for new substrates. For example, AI algorithms have reduced trial runs by 70% in biphenyl-derivative synthesis via real-time feedback loops .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer: Employ isotopic labeling (e.g., ¹⁵N-azide) and in-situ NMR to track bond formation/cleavage. Compare Hammett substituent constants (σ) of para/meta substituents on biphenyl to correlate electronic effects with reaction pathways. Computational docking studies (e.g., AutoDock) can model steric interactions in catalytic systems .

Q. How do solvent effects influence the compound’s conformational dynamics?

Methodological Answer: Use molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to analyze torsional angles and π-π stacking. Validate with variable-temperature ¹H NMR (VT-NMR) to observe solvent-dependent rotational barriers. Solvent polarity indices (ET30) can correlate with observed stabilization energies .

Q. What interdisciplinary approaches advance applications in materials science?

Methodological Answer: Combine synthetic chemistry with surface science techniques (AFM, XPS) to study self-assembly on substrates. For photoresist applications, test lithographic performance via SEM patterning and etch resistance. Partner with computational labs to design biphenyl-azide polymers with tailored Tg (glass transition) properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.